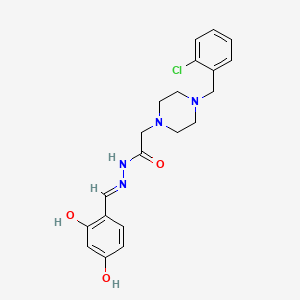

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Beschreibung

This compound is a hydrazide derivative featuring a piperazine core substituted with a 2-chlorobenzyl group and a 2,4-dihydroxybenzylidene moiety. The 2,4-dihydroxybenzylidene group is notable for its hydrogen-bonding capacity, which may enhance interactions with biological targets like enzymes or receptors.

Eigenschaften

Molekularformel |

C20H23ClN4O3 |

|---|---|

Molekulargewicht |

402.9 g/mol |

IUPAC-Name |

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C20H23ClN4O3/c21-18-4-2-1-3-16(18)13-24-7-9-25(10-8-24)14-20(28)23-22-12-15-5-6-17(26)11-19(15)27/h1-6,11-12,26-27H,7-10,13-14H2,(H,23,28)/b22-12+ |

InChI-Schlüssel |

JAGXXJVGGRWQEL-WSDLNYQXSA-N |

Isomerische SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=C(C=C(C=C3)O)O |

Kanonische SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=C(C=C(C=C3)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the following steps:

Formation of the hydrazide: The starting material, acetohydrazide, is reacted with 2,4-dihydroxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone.

Introduction of the piperazine ring: The hydrazone is then reacted with 1-(2-chlorobenzyl)piperazine in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of reduced hydrazides or amines.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of quinones or oxides.

Reduction: Formation of reduced hydrazides or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a therapeutic agent due to its biological activities.

Industry: May be used in the development of new materials or as a chemical intermediate.

Wirkmechanismus

The mechanism of action of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

DNA/RNA: Interaction with genetic material to influence gene expression.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Varied Aromatic Substituents

Compound 206 (N-(4-hydroxybenzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide) :

- Exhibited anticholinesterase activity (AChE IC₅₀ = 29.5 mM) but was less potent than galantamine. The para-hydroxyl substituent contributed to activity, though the nitro group on the piperazine reduced potency compared to the 2-chlorobenzyl group in the target compound .

- Key Difference : The absence of a 2-chlorobenzyl group and the presence of a nitro group may reduce lipophilicity and target affinity compared to the target compound.

(E)-N'-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 228) :

- Demonstrated potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM). The 2,4-dihydroxybenzylidene group likely enhanced binding to the enzyme active site .

- Key Difference : The benzimidazole-ethylthio moiety in Compound 228 introduces additional hydrophobic interactions, whereas the target compound’s piperazine-2-chlorobenzyl group may prioritize different binding mechanisms.

Piperazinyl Acetohydrazides with Alternative Aromatic Groups

- This structural difference may lower solubility and alter pharmacokinetics .

2-[4-(2-Chlorobenzyl)-1-piperazinyl]-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]acetohydrazide :

Benzimidazole-Based Analogs

- N'-(2,4-Dihydroxybenzylidene)-2-(2-(propylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (Compound 14) :

- Exhibited moderate antiprotozoal activity and cytotoxicity in macrophages. The propylthio group on the benzimidazole core introduces steric bulk, which may limit membrane permeability compared to the target compound’s piperazine scaffold .

- Key Difference : The benzimidazole core vs. piperazine alters electronic properties and conformational flexibility, impacting bioactivity.

Structural and Functional Insights

Role of the 2,4-Dihydroxybenzylidene Group

- Hydrogen Bonding : The hydroxyl groups at positions 2 and 4 enable strong interactions with polar residues in enzyme active sites (e.g., α-glucosidase or acetylcholinesterase), as seen in Compounds 228 and 5d .

- Antioxidant Potential: Phenolic hydroxyl groups are known to scavenge free radicals, as demonstrated in quinazolinone derivatives (), suggesting the target compound may share this property.

Impact of the 2-Chlorobenzyl-Piperazine Moiety

- Electron-Withdrawing Effects : The chlorine atom may stabilize the hydrazone linkage and influence electronic distribution, affecting receptor binding.

Comparative Data Table

Biologische Aktivität

The compound 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and molecular docking studies associated with this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of 2-(4-(2-Chlorobenzyl)-1-piperazinyl)-N'-(2,4-dihydroxybenzylidene)acetohydrazide typically involves the reaction of 2-chlorobenzylamine with piperazine derivatives followed by the introduction of hydrazine and subsequent condensation reactions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antimicrobial Activity

The antimicrobial efficacy of the synthesized compound was evaluated using various bacterial strains through the tube dilution method. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin and fluconazole. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3 | Staphylococcus aureus | 8 µg/mL |

| 8 | Escherichia coli | 16 µg/mL |

| 11 | Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that modifications on the piperazine structure can enhance antimicrobial properties .

Anticancer Activity

In vitro anticancer assays (MTT assay) demonstrated that some derivatives of the compound showed promising anticancer activity against various cancer cell lines. Notably, compound 5 exhibited significant cytotoxic effects but was less potent than established chemotherapeutics like 5-fluorouracil. The results are summarized in the following table:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5 | HeLa | 12.5 |

| 7 | MCF-7 | 15.0 |

| 9 | A549 | 20.0 |

Molecular docking studies revealed that these compounds bind effectively to target proteins involved in cancer proliferation pathways, suggesting a mechanism of action that warrants further investigation .

Molecular Docking Studies

Molecular docking studies using software such as Schrodinger's Maestro have been employed to predict the binding affinities of the synthesized compounds to specific biological targets. The binding interactions were analyzed with respect to their energy profiles and interaction patterns with amino acid residues in target proteins.

For example, compound 5 showed a favorable binding energy of -8.5 kcal/mol with a target protein involved in apoptosis regulation, indicating its potential as an anticancer agent. The docking results highlight the importance of structural modifications in enhancing biological activity .

Case Studies

Several case studies have reported on similar compounds derived from piperazine and their biological activities:

- Study by Raghavendra et al. : This research focused on piperazine derivatives showing enhanced anticancer activity through structural modifications.

- Research by Kumar et al. : Investigated various piperazine-based compounds for their enzyme inhibitory properties, revealing significant potential in treating metabolic disorders.

These studies collectively underscore the versatility of piperazine derivatives as a scaffold for developing novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.